molecular formula C15H19N5O3S B6537157 ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate CAS No. 1172426-81-1

ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate

Cat. No.: B6537157
CAS No.: 1172426-81-1
M. Wt: 349.4 g/mol
InChI Key: AHPXSTFSEPRDHU-UHFFFAOYSA-N
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Description

Ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C15H19N5O3S and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.12086066 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate (CAS Number: 1172426-81-1) is a compound of interest due to its potential biological activities. This article synthesizes available research findings on its biological activity, including antimicrobial, anti-inflammatory, and other pharmacological effects.

PropertyValue
Molecular Formula C₁₅H₁₉N₅O₃S
Molecular Weight 349.4 g/mol
CAS Number 1172426-81-1

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study synthesized a series of pyrazole derivatives and tested them against E. coli, S. aureus, and Klebsiella pneumoniae. The results demonstrated that compounds with an aliphatic amide pharmacophore exhibited enhanced antibacterial activity. The presence of specific substituents significantly influenced the antimicrobial potency of these compounds .

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole and pyrazole derivatives have been well-documented. This compound was evaluated using the bovine serum albumin denaturation method to assess its anti-inflammatory activity.

Findings

The compound showed promising results with IC₅₀ values indicating effective inhibition of protein denaturation. In comparison to standard anti-inflammatory drugs like indomethacin, the compound exhibited comparable anti-inflammatory effects .

The biological activities of this compound can be attributed to its interaction with specific biological targets:

  • Monoamine Oxidase Inhibition : Some pyrazole derivatives have been reported as effective inhibitors of monoamine oxidase (MAO), which is implicated in various neurodegenerative diseases .
  • Bacterial Cell Wall Disruption : The mechanism underlying the antimicrobial activity may involve disrupting bacterial cell wall synthesis or function .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activities of related pyrazole and thiazole derivatives:

Study ReferenceBiological ActivityKey Findings
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryComparable IC₅₀ to indomethacin
MAO InhibitionHigh activity against MAO-A and MAO-B isoforms

Properties

IUPAC Name

ethyl 2-[(2-ethylpyrazole-3-carbonyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S/c1-3-20-11(5-7-16-20)13(21)18-14-17-10-6-8-19(9-12(10)24-14)15(22)23-4-2/h5,7H,3-4,6,8-9H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPXSTFSEPRDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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